molecular formula C14H13N3O B11871755 [1,4]Oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile, 1,2,4,4a-tetrahydro- CAS No. 87699-07-8

[1,4]Oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile, 1,2,4,4a-tetrahydro-

Cat. No.: B11871755
CAS No.: 87699-07-8
M. Wt: 239.27 g/mol
InChI Key: UXUHBAJNXXFZAY-UHFFFAOYSA-N
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Description

1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile is a complex organic compound that has garnered attention in recent years due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxazinoquinoline core and two nitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of the oxazinoquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions. Its ability to undergo various transformations makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

87699-07-8

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline-5,5-dicarbonitrile

InChI

InChI=1S/C14H13N3O/c15-9-14(10-16)7-11-3-1-2-4-12(11)17-5-6-18-8-13(14)17/h1-4,13H,5-8H2

InChI Key

UXUHBAJNXXFZAY-UHFFFAOYSA-N

Canonical SMILES

C1COCC2N1C3=CC=CC=C3CC2(C#N)C#N

Origin of Product

United States

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